molecular formula C23H32N4O5 B2954868 N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide CAS No. 877634-32-7

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2954868
CAS No.: 877634-32-7
M. Wt: 444.532
InChI Key: CFFYBSFUVLWHPL-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a furan-containing ethyl chain, and an ethanediamide moiety linked to a 3-methoxypropyl group. Its molecular formula is C24H32N4O5 (molecular weight: ~456.5 g/mol). The compound is structurally designed to modulate receptor interactions, likely targeting serotonin (5-HT) or dopamine receptors due to the piperazine pharmacophore .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O5/c1-30-15-4-10-24-22(28)23(29)25-17-20(21-5-3-16-32-21)27-13-11-26(12-14-27)18-6-8-19(31-2)9-7-18/h3,5-9,16,20H,4,10-15,17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYBSFUVLWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl derivative, followed by the introduction of the piperazine ring and the methoxy groups. The final step involves the formation of the ethanediamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the piperazine ring may produce piperidine derivatives .

Scientific Research Applications

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. The furan and piperazine rings may interact with enzymes or receptors, modulating their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its effects .

Comparison with Similar Compounds

Structural Analog 1: N'-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]Ethyl]-N-[(Oxolan-2-yl)Methyl]Ethanediamide (BB81229)

  • Molecular Formula : C24H32N4O5 (MW: 456.5347) .
  • Key Differences : The oxolan-2-ylmethyl group replaces the 3-methoxypropyl substituent in the target compound.
  • Both compounds share the 4-methoxyphenylpiperazine moiety, suggesting similar receptor binding profiles.

Structural Analog 2: N-{2-[4-(2-Fluorophenyl)Piperazin-1-yl]-2-(Furan-2-yl)Ethyl}-N'-[(4-Methoxyphenyl)Methyl]Ethanediamide

  • Molecular Formula : C26H29FN4O4 (MW: 480.5) .
  • Key Differences :
    • A 2-fluorophenyl group replaces the 4-methoxyphenyl on the piperazine ring.
    • The ethanediamide is linked to a 4-methoxyphenylmethyl group instead of 3-methoxypropyl.
  • The benzyl group (4-methoxyphenylmethyl) may sterically hinder interactions with receptor pockets compared to the smaller 3-methoxypropyl chain.

Structural Analog 3: N-(2-(4-(4-Fluorophenyl)Piperazin-1-yl)-2-(Furan-2-yl)Ethyl)-4-Methoxybenzamide

  • Molecular Formula : C24H26FN3O3 (MW: 423.5) .
  • Key Differences :
    • A 4-fluorophenylpiperazine replaces the 4-methoxyphenylpiperazine.
    • The terminal group is a 4-methoxybenzamide instead of ethanediamide.
  • Implications: Fluorine at the para position may improve 5-HT1A receptor antagonism, as seen in p-MPPF (ID50: 3 mg/kg for hypothermia) .

Pharmacological Comparison of Piperazine Derivatives

Compound Piperazine Substituent Terminal Group Key Pharmacological Data Source
Target Compound 4-Methoxyphenyl 3-Methoxypropyl-ethanediamide N/A (assumed 5-HT1A/D2 modulation)
p-MPPI 2-Methoxyphenyl p-Iodobenzamidoethyl ID50: 5 mg/kg (8-OH-DPAT hypothermia)
p-MPPF 2-Methoxyphenyl p-Fluorobenzamidoethyl ID50: 3 mg/kg (8-OH-DPAT hypothermia)
BB81229 4-Methoxyphenyl Oxolan-2-ylmethyl No reported activity

Observations :

  • Fluorine substitution (p-MPPF) enhances antagonistic potency compared to iodine (p-MPPI) .
  • Methoxy groups (e.g., 4-methoxyphenyl in BB81229) may improve CNS penetration but reduce metabolic clearance.

Physicochemical Properties

Property Target Compound BB81229 Analog 2 Analog 3
Molecular Weight ~456.5 456.5347 480.5 423.5
Substituent Effects 3-Methoxypropyl Oxolan-2-ylmethyl 4-Methoxyphenylmethyl 4-Methoxybenzamide
Predicted LogP* ~2.8 ~2.5 ~3.1 ~2.9
Hydrogen Bond Acceptors 8 8 7 6

*LogP estimated using fragment-based methods.

Key Notes:

  • The 3-methoxypropyl group in the target compound balances lipophilicity and polarity, favoring oral bioavailability.
  • Fluorine in analogs 2 and 3 enhances receptor affinity but may increase toxicity risks .

Biological Activity

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide is a synthetic compound that incorporates both furan and piperazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furan ring : A five-membered heterocyclic aromatic compound.
  • Piperazine ring : A six-membered cyclic compound with two nitrogen atoms.
  • Methoxy groups : These groups enhance the lipophilicity and biological activity of the compound.

Molecular Formula

C22H31N3O4\text{C}_{22}\text{H}_{31}\text{N}_3\text{O}_4

Molecular Weight

The molecular weight of the compound is approximately 431.52 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, potentially influencing mood and anxiety.
  • Dopamine Receptors : The compound may exhibit dopaminergic activity, which can be beneficial in treating neurological disorders.
  • Antioxidant Activity : The furan ring contributes to the antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess such properties.
  • Antitumor Activity : Some derivatives of piperazine have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer properties for this compound.

Study 1: Antidepressant-Like Effects

A study conducted on a series of piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. The tested compounds showed increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms. While specific data on this compound is limited, its structural similarities indicate potential efficacy in this area.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of various piperazine derivatives against human cancer cell lines. Results indicated that certain compounds exhibited significant dose-dependent cytotoxicity. Although direct studies on this compound are lacking, its structural components suggest it could have similar anticancer properties.

Comparative Analysis

Compound Biological Activity Mechanism of Action Study Reference
This compoundPotential antidepressant and anticancerSerotonin and dopamine receptor modulation[Study 1], [Study 2]
Piperazine Derivative AAntidepressantSerotonin receptor agonism
Piperazine Derivative BCytotoxicInduction of apoptosis in cancer cells

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